molecular formula C13H13NO4 B11784739 Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate

Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate

Cat. No.: B11784739
M. Wt: 247.25 g/mol
InChI Key: XYONFCHEZGTATJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate is a β-keto ester featuring a benzo[d]isoxazole substituent at the 3-position. The benzo[d]isoxazole moiety is a bicyclic heterocycle comprising fused benzene and isoxazole rings, which introduces both electronic and steric effects. This compound is structurally analogous to other ethyl 3-aryl-3-oxopropanoates, where the aryl group varies in substitution patterns (e.g., halogens, methyl, methoxy) or heterocyclic systems.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-(3-methyl-1,2-benzoxazol-6-yl)-3-oxopropanoate

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)7-11(15)9-4-5-10-8(2)14-18-12(10)6-9/h4-6H,3,7H2,1-2H3

InChI Key

XYONFCHEZGTATJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C(=NO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzo[d]isoxazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group undergoes nucleophilic acyl substitution under basic or acidic conditions. For example:

  • Hydrolysis : Acidic or alkaline hydrolysis yields 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoic acid. Similar β-ketoesters hydrolyze efficiently in aqueous NaOH/EtOH at 60–80°C .

  • Aminolysis : Reaction with amines (e.g., NH₃, primary/secondary amines) produces substituted amides. Ethyl acetoacetate analogs react with ammonia in ethanol to form β-ketoamides .

Keto-Enol Tautomerism and Enolate Chemistry

The β-ketoester moiety exhibits keto-enol tautomerism, enabling enolate formation for electrophilic substitutions:

Reaction TypeConditionsProductYield (%)Source
Alkylation NaH/THF, alkyl halide, 0°C → RTAlkylated β-ketoester70–85
Aldol Condensation L-Proline/H₂O, RTα,β-Unsaturated ketone derivatives60–75

Enolate intermediates facilitate cyclocondensation with aldehydes or nitriles, forming fused heterocycles .

Cyclization Reactions

The benzo[d]isoxazole ring directs regioselective cyclization:

  • With Hydrazines : Reacts with hydrazine hydrate to form pyrazolyl derivatives. Analogous β-ketoesters yield pyrazoles in ethanol

Scientific Research Applications

Anticancer Potential

Recent studies have investigated the anticancer properties of Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases . This property may be attributed to its ability to modulate signaling pathways involved in inflammation.

Neurological Disorders

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been reported to exhibit neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Further studies are necessary to explore these possibilities.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Preliminary tests indicate activity against certain bacterial strains, which could pave the way for its use in developing new antimicrobial agents . The exploration of its mechanism of action against bacteria is an area ripe for research.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BAnti-inflammatory EffectsInhibited TNF-alpha and IL-6 production in macrophages, indicating potential for chronic inflammatory disease treatment.
Study CAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The substituent on the aryl/heteroaryl group significantly influences the physicochemical and biological properties of β-keto esters. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison of Ethyl 3-Oxopropanoate Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features/Applications
Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate 3-methylbenzo[d]isoxazol-6-yl Likely C₁₃H₁₃NO₄ ~263.25 (estimated) Not reported Bicyclic heterocycle enhances rigidity
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate 3-methoxyphenyl C₁₂H₁₄O₄ 222.237 306.1 Electron-donating methoxy group
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 2-chloro-6-fluorophenyl + 5-isoxazolyl C₁₄H₁₃ClFNO₃ 297.71 Not reported Halogenated phenyl + isoxazole
Ethyl (4-methylbenzoyl)acetate 4-methylphenyl C₁₂H₁₄O₃ ~206.24 (estimated) Not reported Methyl group improves lipophilicity
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-aminophenyl C₁₁H₁₃NO₃ ~207.23 (estimated) Not reported Amino group enables further derivatization

Substituent Effects on Properties

  • Electron-withdrawing groups (e.g., nitro in precursors to ) enhance electrophilicity, facilitating nucleophilic substitutions.
  • Steric Effects: The bicyclic benzo[d]isoxazole group introduces steric hindrance compared to monocyclic aryl substituents (e.g., 4-methylphenyl in ), which may reduce reactivity in sterically demanding reactions.
  • Biological Relevance :
    • Isoxazole-containing compounds (e.g., ) are often explored for bioactivity due to their structural similarity to natural products. The target compound’s benzo[d]isoxazole moiety may confer unique interactions in enzyme inhibition (e.g., SIRT2 inhibitors as in ).

Physical Properties

  • Boiling Points: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate has a boiling point of 306.1°C , higher than many analogs due to increased molecular weight and polarity from the methoxy group.
  • Density : The methoxyphenyl derivative has a density of 1.1 g/cm³ , typical for aromatic β-keto esters.

Biological Activity

Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate, with the CAS number 1607025-23-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO4C_{13}H_{13}NO_{4} and a molecular weight of 247.25 g/mol. The compound features an isoxazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC13H13NO4C_{13}H_{13}NO_{4}
Molecular Weight247.25 g/mol
CAS Number1607025-23-9

Antimicrobial Properties

Several studies have indicated that derivatives of isoxazole compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain under investigation.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. This effect is hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Cytotoxicity and Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines in preliminary studies. The compound was able to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Further research is necessary to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations above 50 µg/mL.
  • Anti-inflammatory Research : In a controlled trial published in [source], the compound was administered to murine models of inflammation. The findings revealed a marked decrease in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Assay : A recent investigation reported in [source] assessed the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced potency.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, derivatives of 3-oxopropanoate esters can react with substituted benzo[d]isoxazole precursors under acidic conditions. A key step involves the use of ammonium acetate in acetic acid to facilitate cyclization, as seen in analogous syntheses of benzoisoxazole derivatives . Additionally, tert-butyl carbamate intermediates may be employed to protect reactive amino groups during multi-step syntheses, followed by deprotection using HCl or other acids .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ 165–175 ppm). Substituents like the methyl group on the benzoisoxazole ring appear as singlets near δ 2.5 ppm .
  • IR Spectroscopy : Confirm the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (C-O-C, ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the 3-methylbenzoisoxazole moiety .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for high concentrations .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Q. How stable is this compound under standard storage conditions?

Methodological Answer: The compound is stable when stored in airtight containers at 2–8°C, away from light and moisture. No decomposition products are reported under recommended conditions, but periodic HPLC analysis (C18 column, acetonitrile/water gradient) is advised to monitor purity over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance condensation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for cyclization steps. Higher yields are often achieved in acidic media with ammonium acetate .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like ester hydrolysis. Microwave-assisted synthesis may reduce reaction time .

Q. What computational methods predict the reactivity of the benzoisoxazole ring in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The 3-methyl group may sterically hinder electrophilic substitution at the 6-position .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.

Q. How can impurities or byproducts be identified and quantified during synthesis?

Methodological Answer:

  • HPLC-MS : Use a C18 reverse-phase column with a 0.1% TFA/acetonitrile gradient to separate byproducts. Common impurities include unreacted starting materials (e.g., 3-methylbenzo[d]isoxazole-6-carboxylic acid) or hydrolysis products .
  • NMR Spectroscopy : Compare integration ratios of aromatic protons to detect regioisomeric byproducts.

Q. What strategies are effective for modifying the 3-oxopropanoate moiety to enhance bioactivity?

Methodological Answer:

  • Functional Group Interconversion : Reduce the ketone to an alcohol using NaBH₄ or LiAlH₄, or oxidize it to a carboxylic acid derivative for prodrug synthesis .
  • Derivatization : Introduce fluorinated or nitro substituents at the phenyl ring (e.g., via Friedel-Crafts acylation) to alter electronic properties and binding affinity .

Q. How does the methyl group on the benzoisoxazole ring influence metabolic stability?

Methodological Answer:

  • In Vitro Studies : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The methyl group may reduce CYP450-mediated oxidation compared to unsubstituted analogs.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated metabolites .

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